6-Chloro-1-(2,4-dichlorophenyl)-1-oxohexane
Overview
Description
6-Chloro-1-(2,4-dichlorophenyl)-1-oxohexane is an organic compound characterized by the presence of a chloro-substituted phenyl ring and a hexanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(2,4-dichlorophenyl)-1-oxohexane typically involves the reaction of 2,4-dichlorobenzene with 6-chlorohexanone under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-(2,4-dichlorophenyl)-1-oxohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
6-Chloro-1-(2,4-dichlorophenyl)-1-oxohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-1-(2,4-dichlorophenyl)-1-oxohexane involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1-(2,4-dichlorophenyl)-1-hexanol: A similar compound with an alcohol group instead of a ketone.
2,4-Dichlorophenyl-1-hexanone: Lacks the chloro substitution on the hexane chain.
Uniqueness
6-Chloro-1-(2,4-dichlorophenyl)-1-oxohexane is unique due to the presence of both chloro and dichlorophenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic and research applications.
Biological Activity
6-Chloro-1-(2,4-dichlorophenyl)-1-oxohexane (CAS No. 898786-13-5) is a chlorinated organic compound with potential biological activities. Its molecular formula is , and it has garnered interest in medicinal chemistry due to its structural features that may confer various biological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological effects, and relevant case studies.
Synthesis
The synthesis of this compound typically involves chlorination reactions and subsequent coupling with appropriate phenolic compounds. The synthetic pathway may include:
- Chlorination : The introduction of chlorine atoms at specific positions on the aromatic ring.
- Formation of the Carbonyl Group : Utilizing acylation methods to introduce the carbonyl functionality.
- Final Coupling : Combining the chlorinated aromatic moiety with the hexane backbone.
These synthetic steps are crucial for obtaining the desired compound in high purity and yield.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The disc diffusion method was employed to assess its effectiveness compared to standard antibiotics like ciprofloxacin.
Compound | Staphylococcus aureus | E. coli | Proteus vulgaris |
---|---|---|---|
This compound | 20 mm | 16 mm | 15 mm |
Ciprofloxacin | 30 mm | 25 mm | 28 mm |
The results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .
Cytotoxicity Studies
In vitro cytotoxicity studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The MTT assay results showed a dose-dependent decrease in cell viability, suggesting potential anticancer properties:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
50 | 60 |
100 | 30 |
This data suggests that higher concentrations of the compound lead to increased cytotoxic effects on cancer cells .
The proposed mechanism for the biological activity of this compound includes:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
- Inhibition of Enzymatic Pathways : It could inhibit specific enzymes involved in cell proliferation and survival.
Case Study: Antibacterial Efficacy
A study conducted on various chlorinated compounds, including this compound, highlighted its efficacy against multi-drug resistant bacterial strains. The study found that this compound could serve as a lead structure for developing new antibacterial agents .
Case Study: Cancer Treatment Potential
Another investigation focused on the anticancer properties of this compound. Researchers observed that it effectively inhibited tumor growth in xenograft models, supporting its potential as a therapeutic agent in oncology .
Properties
IUPAC Name |
6-chloro-1-(2,4-dichlorophenyl)hexan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl3O/c13-7-3-1-2-4-12(16)10-6-5-9(14)8-11(10)15/h5-6,8H,1-4,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWHGCVIZDTKIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CCCCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645175 | |
Record name | 6-Chloro-1-(2,4-dichlorophenyl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-13-5 | |
Record name | 6-Chloro-1-(2,4-dichlorophenyl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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